An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone
An In-depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5'-Chloro-2'-hydroxy-4'-methylacetophenone, geared towards researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
5'-Chloro-2'-hydroxy-4'-methylacetophenone is a substituted aromatic ketone. Its chemical structure features a chlorine atom, a hydroxyl group, and a methyl group attached to the acetophenone core. These functional groups significantly influence its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of 5'-Chloro-2'-hydroxy-4'-methylacetophenone
| Property | Value | Reference(s) |
| CAS Number | 28480-70-8 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Off-white to reddish-yellow crystalline solid | [3][4] |
| Melting Point | 70-74 °C | [1][3] |
| Boiling Point | 137 °C at 15 mmHg | [4] |
| Density | 1.25 g/cm³ | [4] |
| Solubility | Information not readily available, likely soluble in organic solvents. | |
| SMILES | CC(=O)c1cc(Cl)c(C)cc1O | [1] |
| InChI | 1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
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Infrared (IR) Spectroscopy: An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument. The spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-C and C-H) functional groups.
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Mass Spectrometry: Mass spectral data would confirm the molecular weight of the compound.
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone is through a multi-step process involving the acetylation of 2-chloro-5-methylphenol followed by a Fries rearrangement.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
Detailed Experimental Protocols
Step 1: Synthesis of 2-chloro-5-methylphenyl acetate (Acetylation)
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Materials: 2-chloro-5-methylphenol, acetyl chloride (or acetic anhydride), pyridine (or another suitable base), and an appropriate solvent like dichloromethane or diethyl ether.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-methylphenol in the chosen solvent.
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Add pyridine to the solution.
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Cool the mixture in an ice bath.
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Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water or a dilute acid solution.
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Extract the product with an organic solvent.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-chloro-5-methylphenyl acetate.
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Purification: The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone (Fries Rearrangement)
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Materials: 2-chloro-5-methylphenyl acetate, anhydrous aluminum chloride (AlCl₃), and a suitable solvent such as nitrobenzene or carbon disulfide.
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Procedure:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride.
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Add the solvent to the flask and cool the mixture in an ice bath.
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Slowly add 2-chloro-5-methylphenyl acetate to the stirred suspension.
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After the addition, slowly heat the reaction mixture to the desired temperature (typically between 60-160 °C, depending on the solvent and desired product isomer) and maintain it for several hours. The ortho-isomer (the desired product) is generally favored at higher temperatures.
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extract the product with an organic solvent.
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Wash the organic layer with water and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purification: The crude 5'-Chloro-2'-hydroxy-4'-methylacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Chemical Reactivity and Applications
5'-Chloro-2'-hydroxy-4'-methylacetophenone is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups. The hydroxyl and acetyl groups can participate in various chemical transformations.
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Synthesis of Chalcones: It serves as a key starting material for the synthesis of chalcones through Claisen-Schmidt condensation with various aromatic aldehydes. These chalcones are precursors to flavonoids and other heterocyclic compounds with potential biological activities.
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Synthesis of Chromones: The compound can be used to synthesize chromone derivatives, which are known to have a wide range of pharmacological properties.
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Pharmaceutical and Agrochemical Intermediate: Its structural features make it a useful building block in the development of new pharmaceutical and agrochemical agents.[3] Derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[3]
Experimental Workflow: Synthesis of Chalcones
Caption: General workflow for the synthesis of chalcones from 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 5'-Chloro-2'-hydroxy-4'-methylacetophenone are limited, its derivatives have shown promise. Hydrazone derivatives of this compound have been synthesized and screened for antimicrobial and antifungal activities against various pathogens. This suggests that the core structure may contribute to these biological effects.
Many acetophenone derivatives have been reported to possess anti-inflammatory properties. The mechanism of anti-inflammatory action often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Hypothetical Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. It is hypothesized that 5'-Chloro-2'-hydroxy-4'-methylacetophenone or its derivatives could potentially inhibit this pathway, thereby exerting an anti-inflammatory effect.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5'-Chloro-2'-hydroxy-4'-methylacetophenone is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols and regulations.
